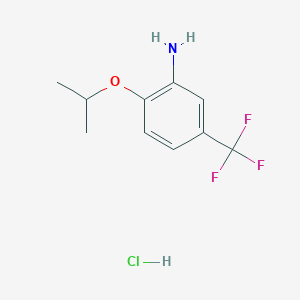

3-(Furan-2-yl)-4-phenylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

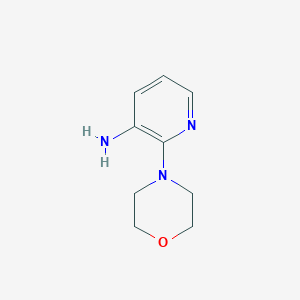

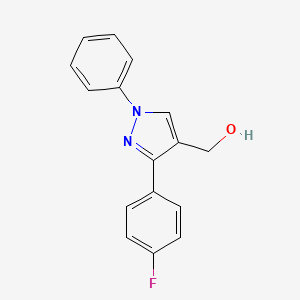

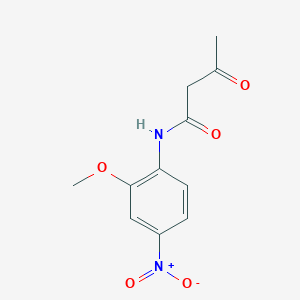

3-(Furan-2-yl)-4-phenylbutanoic acid, otherwise known as 2-Furyl-4-phenylbutyric acid (FPA), is a naturally-occurring carboxylic acid that is derived from the amino acid tyrosine. It is a common metabolite of tyrosine and is known to play an important role in a variety of biological processes, including energy metabolism and signal transduction. FPA is also known to act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose homeostasis. Due to its unique structure and properties, FPA has been the subject of numerous scientific studies in recent years.

科学的研究の応用

1. Tetrazole-Containing Derivatives

The molecule 4-amino-3-phenylbutanoic acid, related to 3-(Furan-2-yl)-4-phenylbutanoic acid, has been utilized to prepare tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating its potential in creating specialized chemical compounds (Putis, Shuvalova, & Ostrovskii, 2008).

2. Synthesis of Geminally Activated Nitro Dienes

Research on the condensation of 3-(furan-2-yl)-prop-2-enals, which are structurally related to this compound, has led to the creation of geminally activated nitro dienes. These compounds have potential applications in chemical synthesis and materials science (Baichurin et al., 2019).

3. Conversion to Diarylfuran Carboxylic Acid Esters

A study described the formation of unsymmetrical 2,5-diarylfuran-3-carboxylic acid methyl esters from a-arylidene-7-oxo-benzenebutanoic acid methyl esters, highlighting the flexibility of furan derivatives in organic synthesis (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).

4. Preparation of Alkyl Furan Derivatives

The ketones, 4-benzyloxy-1-(furan-3'-yl)pentan-1-one and 4-benzyloxy-1-(furan-3'-yl)butan-1-one, were prepared using a process that can be related to the synthesis and modification of this compound derivatives (Dimitriadis & Massy-Westropp, 1984).

5. Development of New Polymers

The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, which could be related to the structural properties of this compound, demonstrates potential applications in materials science (Baldwin et al., 2008).

6. Preparation of Sulfone-Based Furan Derivatives

The preparation of 2,4-disubstituted furan derivatives using a sulfone-based strategy shows the versatility of furan compounds in organic synthesis, which can be extrapolated to the study of this compound (Haines et al., 2011).

作用機序

Target of Action

Furan derivatives have been found to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

The compound may influence pathways related to hormone secretion, energy metabolism, and nervous system function. More detailed studies are required to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption

Result of Action

Furan derivatives have been shown to exhibit antimicrobial activity . For instance, some compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Action Environment

The synthesis of similar furan derivatives has been achieved under specific conditions, such as in brønsted superacid tfoh

特性

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

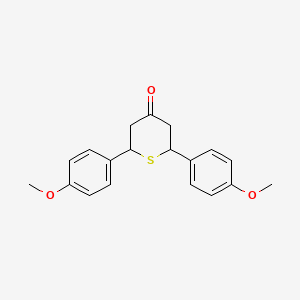

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)